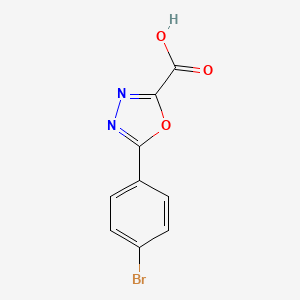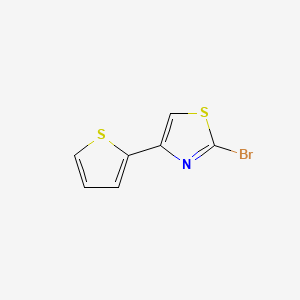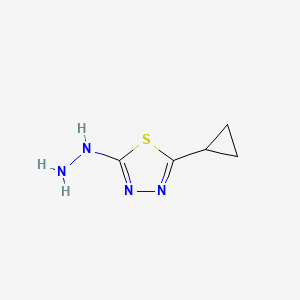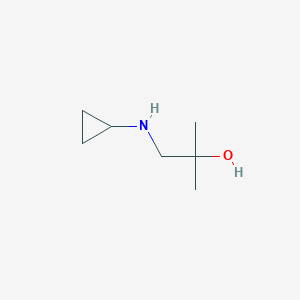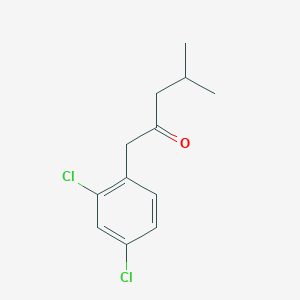![molecular formula C10H21N3O3 B1519267 tert-butyl [(1S)-1-(hydrazinocarbonyl)-2-methylpropyl]carbamate CAS No. 72039-28-2](/img/structure/B1519267.png)
tert-butyl [(1S)-1-(hydrazinocarbonyl)-2-methylpropyl]carbamate
Descripción general
Descripción
“tert-butyl [(1S)-1-(hydrazinocarbonyl)-2-methylpropyl]carbamate” is a chemical compound with the CAS Number: 72039-28-2. It has a molecular weight of 231.3 . The IUPAC name for this compound is tert-butyl (1S)-1- (hydrazinocarbonyl)-2-methylpropylcarbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H21N3O3/c1-6(2)7(8(14)13-11)12-9(15)16-10(3,4)5/h6-7H,11H2,1-5H3,(H,12,15)(H,13,14)/t7-/m0/s1 . This code can be used to generate the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a melting point of 116-117 degrees Celsius . More detailed physical and chemical properties could not be found in the web search results.Aplicaciones Científicas De Investigación
Subheading Declining Exposure to Fragrance Chemicals Over Time
A study by Scherer et al. (2020) focused on the fragrance chemical 2-(4-tert-butylbenzyl)propionaldehyde, commonly found in cosmetic products. They used a newly developed LC-MS/MS method to analyze urine samples for metabolites of this chemical. Their research found significant decreases over time in the concentration of the primary metabolites, indicating a reduced exposure to this fragrance chemical from 2000 to 2018. Although the exposure trend was declining, the presence of metabolites in nearly all samples suggests widespread exposure, emphasizing the need for continued efforts to minimize contact with this compound.
Toxicokinetics of Fuel Oxygenates
Subheading Biotransformation and Kinetics of Fuel Additives
The study by Dekant et al. (2001) explored the toxicokinetics and biotransformation of fuel oxygenates like methyl-tert.butyl ether (MTBE) and ethyl-tert.butyl ether (ETBE) in both rats and humans. Their research underlined that after inhalation, these compounds are rapidly absorbed and then quickly cleared through exhalation and biotransformation into urinary metabolites. The study highlighted the similarity in the biotransformation process of these ethers between humans and rats, suggesting the absence of reactive and potentially toxic metabolites during the biotransformation phase.
Controlled Exposure Studies
Subheading Evaluating the Uptake and Kinetics of Fuel Additives
In controlled exposure studies, Nihlen et al. (1998) assessed the uptake and disposition of ethyl tert-butyl ether (ETBE). Healthy male volunteers were exposed to ETBE vapor, and the study measured the levels of ETBE and its metabolites in exhaled air, blood, and urine. The study provided a comprehensive kinetic profile of ETBE, showing its rapid uptake and elimination. It suggested that tert-butyl alcohol (TBA) might be a more suitable biomarker for ETBE exposure than the ether itself.
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl N-[(2S)-1-hydrazinyl-3-methyl-1-oxobutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O3/c1-6(2)7(8(14)13-11)12-9(15)16-10(3,4)5/h6-7H,11H2,1-5H3,(H,12,15)(H,13,14)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMBPJIUIZSZLSH-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NN)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NN)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,6-Dimethyl-13-oxa-2,4,6-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1,3(8),9-triene-5,7,14-trione](/img/structure/B1519184.png)
![1-(chloromethyl)-4,7-dimethyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B1519185.png)
![2-[4-(2-Aminoethoxy)phenoxy]ethylamine](/img/structure/B1519186.png)

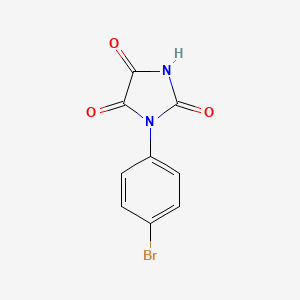
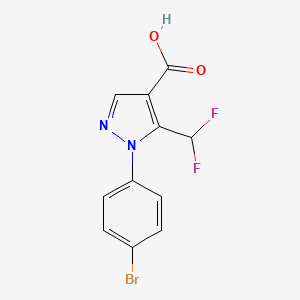
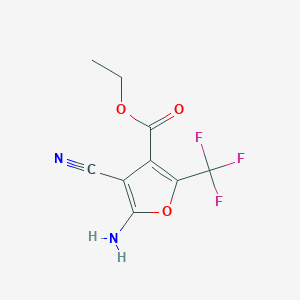
![1-tert-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1519196.png)

